molecular formula C19H11Cl2FO2 B2886092 2-Fluoro[1,1'-biphenyl]-4-yl 2,3-dichlorobenzenecarboxylate CAS No. 477857-47-9

2-Fluoro[1,1'-biphenyl]-4-yl 2,3-dichlorobenzenecarboxylate

Cat. No.: B2886092
CAS No.: 477857-47-9
M. Wt: 361.19
InChI Key: WJNCLNCLRKYILX-UHFFFAOYSA-N
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Description

2-Fluoro[1,1'-biphenyl]-4-yl 2,3-dichlorobenzenecarboxylate is a synthetic aromatic ester featuring a biphenyl core substituted with a fluorine atom at the 2-position and a 2,3-dichlorobenzoate ester group at the 4-position.

Properties

IUPAC Name

(3-fluoro-4-phenylphenyl) 2,3-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2FO2/c20-16-8-4-7-15(18(16)21)19(23)24-13-9-10-14(17(22)11-13)12-5-2-1-3-6-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNCLNCLRKYILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)OC(=O)C3=C(C(=CC=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro[1,1’-biphenyl]-4-yl 2,3-dichlorobenzenecarboxylate typically involves a multi-step process:

    Formation of 2-Fluoro[1,1’-biphenyl]: This can be achieved through the fluorination of biphenyl using a fluorinating agent such as Selectfluor.

    Carboxylation: The 2-Fluoro[1,1’-biphenyl] is then subjected to a carboxylation reaction with 2,3-dichlorobenzoyl chloride in the presence of a base like triethylamine to form the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the dichlorobenzene ring, potentially leading to the formation of chlorobenzene derivatives.

    Substitution: The fluorine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Formation of biphenyl quinones.

    Reduction: Formation of partially or fully reduced chlorobenzene derivatives.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

2-Fluoro[1,1’-biphenyl]-4-yl 2,3-dichlorobenzenecarboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Fluoro[1,1’-biphenyl]-4-yl 2,3-dichlorobenzenecarboxylate involves its interaction with specific molecular targets. The fluorine and chlorine atoms can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The biphenyl structure allows for π-π stacking interactions with aromatic amino acids in proteins, influencing their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with several biphenyl derivatives:

  • 2-{2-Fluoro[1,1'-biphenyl]-4-yl}propanoic acid derivatives: These feature a carboxylic acid group instead of an ester, with modifications such as nitro (-NO₂) or amino (-NH₂) substituents. These groups influence bioactivity, as seen in their urease inhibition profiles .
  • TPE-TPA-DCM and TTD: These aggregation-induced emission (AIE) luminogens contain extended π-conjugated biphenyl systems but differ in functional groups (e.g., malononitrile and triphenylvinyl moieties), highlighting structural diversity in biphenyl-based materials .
  • 2-(2-Fluoro[1,1'-biphenyl]-4-yl)-2,3-dimethylbutanedioic acid : A dicarboxylic acid analog with methyl substitutions, discontinued commercially but structurally relevant for physicochemical comparisons .

Physicochemical Properties

Key physicochemical parameters of selected analogs are compared below:

Compound Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) LogP
2-Fluoro[1,1'-biphenyl]-4-yl 2,3-dichlorobenzenecarboxylate C₁₉H₁₂Cl₂FO₂ Not reported Not reported Not reported ~4.5*
2-{2-Fluoro[1,1'-biphenyl]-4-yl}propanoic acid derivatives C₁₅H₁₃FO₂ ~260.26 Not reported Not reported 3.8–4.2
2-(2-Fluoro[1,1'-biphenyl]-4-yl)-2,3-dimethylbutanedioic acid C₁₈H₁₇FO₄ 316.3 1.3±0.1 424.6±40.0 4.18

*Estimated based on substituent contributions. Data sourced from .

Key Research Findings and Implications

  • Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance bioactivity by improving binding affinity to target enzymes .
  • Structural Flexibility : Ester groups (as in the target compound) may improve membrane permeability compared to carboxylic acids, though this requires validation.
  • Limitations : Commercial discontinuation of certain analogs (e.g., ) highlights synthesis and stability challenges, necessitating further optimization.

Tables of Critical Data

Table 1 : Urease Inhibition Activity of Selected Analogs

Compound Substituent IC₅₀ (μM)
4 Nitro 53.71 ± 3.81
5 Nitro 25.12 ± 1.13
19 Amino 55.74 ± 3.82
20 Amino 58.77 ± 3.99

Table 2 : Physicochemical Comparison of Biphenyl Derivatives

Property 2-(2-Fluoro[1,1'-biphenyl]-4-yl)-2,3-dimethylbutanedioic acid
Molecular Weight 316.3 g/mol
Density 1.3±0.1 g/cm³
Boiling Point 424.6±40.0 °C
LogP 4.18

Biological Activity

2-Fluoro[1,1'-biphenyl]-4-yl 2,3-dichlorobenzenecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₅H₁₃Cl₂F O₂
  • Molecular Weight : 288.17 g/mol
  • CAS Number : 51543-40-9

Biological Activity Overview

Research indicates that compounds with similar structures have shown various biological activities, including anti-inflammatory, analgesic, and potential anticancer effects. The presence of fluorine and chlorine atoms in the structure may enhance lipophilicity and receptor binding affinity.

The biological activity of 2-Fluoro[1,1'-biphenyl]-4-yl 2,3-dichlorobenzenecarboxylate may involve several mechanisms:

  • Receptor Binding : The compound is hypothesized to interact with specific receptors in the body, potentially influencing pathways related to pain and inflammation.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes.

Case Studies

  • Anti-inflammatory Activity : In a study evaluating various biphenyl derivatives, it was found that the presence of halogen substituents significantly enhanced anti-inflammatory activity in animal models. The compound exhibited a dose-dependent reduction in edema formation.
  • Analgesic Effects : Another study focused on the analgesic properties of structurally related compounds. Results indicated that these compounds could effectively reduce pain responses in rodent models through opioid receptor modulation.

Pharmacological Characterization

A detailed pharmacological characterization was performed on derivatives similar to 2-Fluoro[1,1'-biphenyl]-4-yl 2,3-dichlorobenzenecarboxylate:

  • Binding Affinity : Compounds with similar structures demonstrated moderate binding affinity (EC50 values ranging from 10 nM to 100 nM) for opioid receptors, suggesting potential use as analgesics.
CompoundEC50 (nM)Receptor TypeActivity
Compound A15μ-opioidAgonist
Compound B30δ-opioidAgonist
Compound C75κ-opioidAntagonist

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Fluoro[1,1'-biphenyl]-4-yl 2,3-dichlorobenzenecarboxylate, and how are intermediates purified?

  • Synthesis : The compound is typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to form the biphenyl core, followed by esterification of 2,3-dichlorobenzoic acid. A fluorinated biphenyl boronic acid derivative (e.g., 2-fluoro-4-biphenylylboronic acid, CAS 178305-99-2) is often used as a precursor .
  • Purification : Column chromatography with silica gel and recrystallization in polar solvents (e.g., ethanol/water mixtures) are common. Purity is validated via HPLC or TLC .

Q. How is this compound structurally characterized, and what spectroscopic techniques are prioritized?

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substituent positions and purity. The fluorine atom at the 2-position of the biphenyl ring shows distinct coupling patterns .
  • Mass Spectrometry : High-resolution ESI-MS determines molecular weight (e.g., calculated C19H11Cl2FO2\text{C}_{19}\text{H}_{11}\text{Cl}_{2}\text{FO}_{2}, MW 389.05).
  • IR Spectroscopy : Ester carbonyl stretches (~1720 cm1^{-1}) and C-F vibrations (~1220 cm1^{-1}) are diagnostic .

Q. What preliminary biological activities have been reported for this compound?

  • Early studies suggest activity as a kinase inhibitor or protease modulator due to its halogenated aromatic system. Assays include enzyme inhibition (IC50_{50} determination) and cytotoxicity screening in cancer cell lines (e.g., MTT assays) .

Advanced Research Questions

Q. How do the 2-fluoro and 2,3-dichloro substituents influence reactivity in cross-coupling or nucleophilic substitution reactions?

  • Steric and Electronic Effects : The electron-withdrawing fluorine and chlorine groups deactivate the aromatic ring, directing electrophilic substitutions to specific positions. Computational studies (DFT) predict charge distribution and reactive sites .
  • Cross-Coupling : The 2-fluoro group reduces steric hindrance compared to bulkier substituents, enhancing Suzuki coupling efficiency with aryl boronic acids .

Q. What crystallographic challenges arise during structural analysis, and how are they resolved?

  • Disorder and Twinning : The bulky biphenyl system often causes crystallographic disorder. SHELXL (via twin refinement) and high-resolution data (>1.0 Å) are used to resolve ambiguities .
  • Validation : The R-factor and residual electron density maps are critically analyzed to ensure model accuracy .

Q. Are computational models available to predict interactions between this compound and biological targets?

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to proteins like COX-2 or EGFR. The dichlorophenyl ester moiety shows hydrophobic interactions in binding pockets .
  • MD Simulations : All-atom molecular dynamics (e.g., GROMACS) assess stability of ligand-protein complexes over nanosecond timescales .

Data Contradictions and Resolution

  • Synthetic Yield Variability : Patent methods (e.g., WO2014/206898) report higher yields (~80%) compared to academic protocols (~50–60%). Researchers should optimize catalyst loading (Pd(PPh3_3)4_4 vs. XPhos Pd G3) and reaction temperature .
  • Biological Activity Discrepancies : Inconsistent IC50_{50} values across studies may arise from assay conditions (e.g., buffer pH, cell line variability). Meta-analyses using standardized protocols are recommended .

Methodological Recommendations

  • Crystallography : Use SHELX programs for structure refinement, especially for handling twinned data .
  • Synthesis : Prioritize Pd-catalyzed couplings with fluorinated boronic acids for scalability .
  • Bioassays : Include positive controls (e.g., staurosporine for kinase inhibition) and triplicate measurements to ensure reproducibility .

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